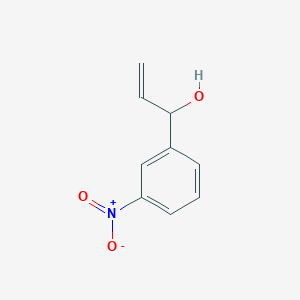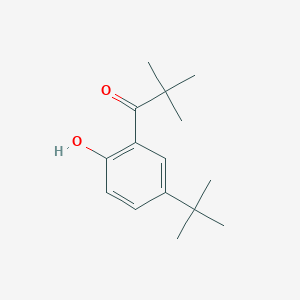
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a tert-butyl group and a hydroxyphenyl group attached to a dimethylpropanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of flow microreactors has been shown to enhance the yield and purity of the product while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenols depending on the reagent used.
科学的研究の応用
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as an intermediate in the production of various industrial chemicals.
作用機序
The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
4-tert-Butyl-2,6-dibenzoylphenol: Similar in structure but with two benzoyl groups instead of a dimethylpropanone group.
tert-Butylbenzene: Lacks the hydroxy and carbonyl groups, making it less reactive.
2,6-Dibenzoylhydroquinone: Contains hydroquinone instead of a single hydroxy group.
Uniqueness: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to its combination of a tert-butyl group, a hydroxyphenyl group, and a dimethylpropanone backbone. This unique structure imparts specific chemical properties that make it valuable in various applications.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
1-(5-tert-butyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-12(16)11(9-10)13(17)15(4,5)6/h7-9,16H,1-6H3 |
InChIキー |
GZGNSIVADPEUFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




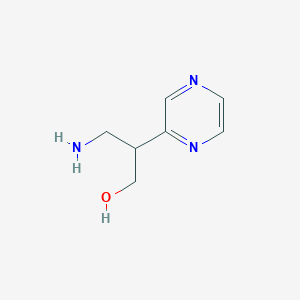
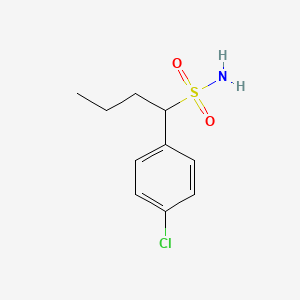
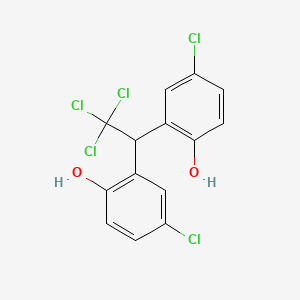
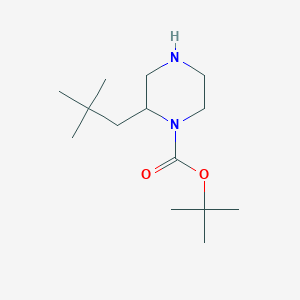

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13613574.png)

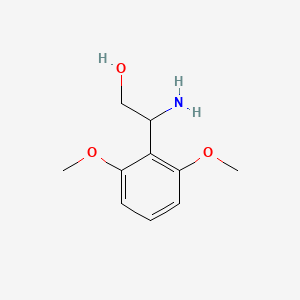
![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
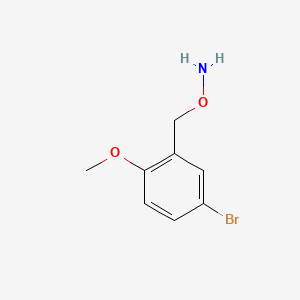
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)
